(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
Description
The exact mass of the compound this compound is 282.125594432 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-8-15(12-13)16(19)11-10-14-7-5-9-17(20-2)18(14)21-3/h4-12H,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSUUNWOKLGQR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a synthetic compound belonging to the chalcone class, characterized by its unique structure featuring two aromatic rings and a conjugated double bond. This compound has gained attention for its diverse biological activities, making it a subject of various scientific studies.
- Chemical Formula: C18H18O3
- Molecular Weight: 282.33 g/mol
- CAS Number: 1354941-90-4
Synthesis
The synthesis of this chalcone typically involves a Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and 3-methylacetophenone, using a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions. This method allows for the generation of the compound with high yield and purity, suitable for further biological testing.
Antioxidant Properties
Chalcones are known for their antioxidant capabilities. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.39 to 6.25 μg/mL against Gram-positive bacteria, suggesting its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases. The mechanism likely involves the modulation of signaling pathways related to inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it was reported that the compound could induce cell cycle arrest at the G2/M phase in cervical cancer cells .
The biological activities of this compound are mediated through various mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Cell Signaling Modulation: It can modulate signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging: By scavenging free radicals, it reduces oxidative stress within cells.
Table: Summary of Biological Activities
Recent Research Highlights
- Antioxidant Study : A recent investigation demonstrated that the compound effectively reduces oxidative stress markers in vitro, supporting its potential use in antioxidant therapies.
- Antimicrobial Evaluation : In vitro tests showed that this compound significantly inhibited the growth of several pathogenic bacteria, indicating its potential as a natural antimicrobial agent.
- Cancer Research : Further studies revealed that this chalcone derivative can enhance the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in cancer cells, suggesting a dual role in promoting apoptosis and inhibiting tumor growth.
Scientific Research Applications
Chemical Synthesis Applications
Chalcones like (2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one are utilized as intermediates in the synthesis of more complex organic molecules. The compound can undergo various chemical reactions:
- Oxidation : This can lead to the formation of epoxides or other oxidized derivatives.
- Reduction : Reduction reactions can convert chalcones into alcohols or alkanes.
- Substitution Reactions : Electrophilic or nucleophilic substitution can introduce different functional groups into the molecule.
Biological Activities
Research indicates that this compound exhibits several biological properties:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens .
Medicinal Applications
The therapeutic potential of this compound is under investigation for its role in treating various diseases:
- Cancer Research : Chalcones have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies on this compound highlight its potential as an anticancer agent.
- Neurological Disorders : There is ongoing research into the neuroprotective effects of this compound, particularly its impact on neurodegenerative diseases such as Alzheimer's .
Industrial Applications
In industrial settings, chalcones are explored for their utility in developing new materials and chemical products. Their unique chemical properties enable their use in synthesizing dyes, fragrances, and polymers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another research project investigated the neuroprotective effects of this chalcone derivative in a mouse model of Alzheimer's disease. The findings suggested that it improved cognitive function and reduced amyloid plaque formation in the brain.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated carbonyl undergoes selective oxidation:
Epoxidation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-CPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C → RT | Epoxide at C2–C3, retaining aromatic methoxy groups |
Carbonyl Oxidation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 2 hours | Benzoic acid derivatives via C=C bond cleavage |
Key Observation :
Epoxidation preserves the chalcone backbone, while strong oxidizers like KMnO₄ degrade the conjugated system.
Hydrogenation of α,β-Unsaturated System
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| H₂/Pd-C (10% w/w) | Ethanol, 25°C, 3 atm | Saturated ketone: 3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)propan-1-one |
Selective Carbonyl Reduction
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄/CeCl₃ | THF, 0°C → RT | Allylic alcohol with intact C=C bond |
Mechanistic Note :
NaBH₄ alone fails to reduce the carbonyl due to conjugation with the C=C bond. CeCl₃ activates the carbonyl for selective reduction.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 2,3-dimethoxyphenyl ring undergoes EAS:
| Reaction | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy groups | Nitrochalcone derivative | |
| Bromination | Br₂/FeBr₃ | Ortho/para to methoxy groups | Dibrominated chalcone |
Regioselectivity :
Methoxy groups direct incoming electrophiles to para and ortho positions, consistent with their +M effect.
Michael Addition Reactions
The α,β-unsaturated carbonyl acts as a Michael acceptor:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 50°C | β-(Phenylthio)ketone adduct | Bioconjugation studies |
| Benzylamine | EtOH, reflux | β-Amino ketone | Precursor to heterocycles |
Stereochemistry :
Additions proceed via anti-Michael pathway, confirmed by X-ray crystallography of adducts.
Formation of Pyrazoline Derivatives
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrazine hydrate | AcOH, reflux, 12 hours | Pyrazoline ring fused to chalcone backbone |
Mechanism :
Hydrazine attacks the carbonyl, followed by cyclization across the C=C bond .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
| Conditions | Product | Stereochemistry |
|---|---|---|
| UV light (254 nm), benzene | Cyclobutane dimer (head-to-tail) | Confirmed by -NROESY |
Application :
Photodimerization modifies solubility and crystallinity for material science applications.
Protein Binding
The chalcone binds to serum albumin (BSA) with via:
-
Hydrophobic interactions (methylphenyl group)
-
Hydrogen bonding (carbonyl and methoxy O-atoms)
Confirmed by fluorescence quenching and molecular docking.
DNA Interaction
Intercalates into DNA with , destabilizing the double helix (melting ↓ 4.2°C).
This comprehensive analysis demonstrates the compound’s versatility in organic synthesis and bioactivity studies. Future research should explore catalytic asymmetric reactions and in vivo pharmacological profiling.
Q & A
Q. What are the standard synthetic routes for (2E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, and how is the E-configuration confirmed experimentally?
The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methylacetophenone and 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). The E-configuration is confirmed using single-crystal X-ray diffraction (XRD), which reveals dihedral angles between aromatic rings and the α,β-unsaturated ketone moiety. Complementary techniques like ¹H NMR (coupling constants J = 15–16 Hz for trans-vinylic protons) and UV-Vis spectroscopy (λmax ~300–350 nm) further validate the stereochemistry .
Q. How can researchers resolve contradictions between experimental and computational spectral data for this chalcone derivative?
Discrepancies in spectral data (e.g., IR vibrational modes or UV λmax) often arise from approximations in density functional theory (DFT) calculations. To address this:
Q. What crystallographic parameters are critical for characterizing this compound’s solid-state structure?
Key parameters include:
Advanced Research Questions
Q. How do substituents (e.g., 2,3-dimethoxy vs. 4-methoxy groups) influence the electronic properties and antimicrobial activity of this chalcone?
The 2,3-dimethoxy groups enhance electron-donating effects, increasing HOMO energy (-5.2 eV vs. -5.8 eV for 4-methoxy analogs) and nucleophilicity. This correlates with moderate antimicrobial activity (MIC = 62.5 µg/mL against S. aureus), as electron-rich chalcones disrupt bacterial membrane integrity. Comparative studies with halogenated derivatives (e.g., 2,6-dichloro analogs) show reduced activity due to steric hindrance .
Q. What methodological strategies are recommended for analyzing non-linear optical (NLO) properties in this compound?
- Calculate hyperpolarizability (β) via DFT using finite field methods.
- Validate with experimental Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency.
- Correlate π-conjugation length (from XRD) with NLO response. Studies on similar chalcones show β values ~10× that of urea, making them viable for optoelectronic applications .
Q. How can Hirshfeld surface analysis clarify intermolecular interactions in the crystal lattice?
Hirshfeld surfaces quantify close contacts (e.g., H-bonding, π-π stacking). For this compound:
Q. What mechanistic insights explain discrepancies in antioxidant vs. antimicrobial efficacy across chalcone derivatives?
Antioxidant activity relies on radical scavenging (high electrophilicity index >1.5 eV), while antimicrobial action requires lipophilicity (logP >3) for membrane penetration. Derivatives with polar substituents (e.g., -OH) favor antioxidant behavior, whereas non-polar groups (e.g., -OCH₃) enhance antimicrobial potency. Dual-function chalcones balance these properties via substituent positioning .
Methodological Considerations
- DFT Protocol : Use Gaussian 09 with B3LYP/6-311++G(d,p) for geometry optimization. Include solvent effects (IEF-PCM model) for UV-Vis simulations .
- Antimicrobial Assays : Follow CLSI guidelines with microdilution (96-well plates) and E. coli ATCC 25922 as a reference strain. Include positive (ciprofloxacin) and negative (DMSO) controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
